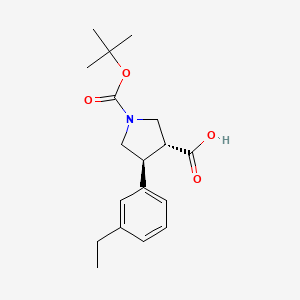

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-ethylphenyl)pyrrolidine-3-carboxylic acid

Description

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-ethylphenyl)pyrrolidine-3-carboxylic acid (CAS 1255933-99-3) is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protective group and a 3-ethylphenyl substituent at the 4-position of the pyrrolidine ring. Its molecular formula is C₁₈H₂₅NO₄, with a molar mass of 319.4 g/mol . Key physicochemical properties include a predicted density of 1.156 g/cm³, boiling point of 465°C, and pKa of 4.32, suggesting moderate acidity typical for carboxylic acids . The compound’s stereochemistry (rel configuration) indicates a racemic mixture, which may influence its reactivity and applications in medicinal chemistry or catalysis.

Properties

IUPAC Name |

(3R,4S)-4-(3-ethylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-5-12-7-6-8-13(9-12)14-10-19(11-15(14)16(20)21)17(22)23-18(2,3)4/h6-9,14-15H,5,10-11H2,1-4H3,(H,20,21)/t14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWECNXWJOKAFAB-CABCVRRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC(=CC=C1)[C@H]2CN(C[C@@H]2C(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-ethylphenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine, tert-butyl chloroformate, and 3-ethylbenzaldehyde.

Formation of Pyrrolidine Derivative: Pyrrolidine is reacted with tert-butyl chloroformate under basic conditions to form the tert-butoxycarbonyl-protected pyrrolidine.

Aldol Condensation: The protected pyrrolidine is then subjected to an aldol condensation reaction with 3-ethylbenzaldehyde in the presence of a suitable base to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-ethylphenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the tert-butoxycarbonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-ethylphenyl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:

Chemistry: It serves as a building block in the synthesis of complex organic molecules and chiral catalysts.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It is a precursor in the synthesis of pharmaceutical agents, including potential drugs for treating neurological disorders.

Industry: The compound is utilized in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-ethylphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, modulating biochemical pathways. Its chiral nature allows for selective binding to target proteins, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The target compound’s 3-ethylphenyl group distinguishes it from analogs with differing substituents. Key comparisons include:

Table 1: Substituent Effects on Molecular Properties

Key Observations :

- Electron-donating groups (e.g., 3-ethylphenyl, 3,5-dimethoxyphenyl) increase molecular weight marginally compared to electron-withdrawing groups (e.g., Br, F, CF₃).

- Halogenated analogs (Br, F) exhibit higher molecular weights due to atomic mass contributions.

- The 3,5-bis(trifluoromethyl)phenyl derivative has the highest molecular weight (444.4 g/mol), impacting solubility and synthetic handling .

Key Observations :

- The target compound’s 3-ethylphenyl substituent achieves 68% crude yield with >99% purity , comparable to the 1,3-benzodioxol-5-yl analog .

- Bulky or polar substituents (e.g., 3,5-dimethoxyphenyl) slightly reduce yields (63%) but retain high purity .

- The 3-(4-ethoxyphenyl) variant shows significantly lower purity (16%), suggesting challenges in purification or side reactions .

Physicochemical and Functional Group Trends

- Acidity (pKa) : The target compound’s pKa (4.32) aligns with typical carboxylic acids, but electron-withdrawing groups (e.g., F, Br) may lower pKa further, enhancing solubility in basic media.

- Boiling Points : Predicted boiling points correlate with molecular weight and polarity. The 3,5-bis(trifluoromethyl)phenyl analog likely has lower solubility due to hydrophobicity .

- Stereochemistry : Racemic (rel) configurations are common in these analogs, but enantiopure versions (e.g., (3R,4S)-4-(3-methoxyphenyl) in ) may exhibit distinct biological activity .

Biological Activity

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-ethylphenyl)pyrrolidine-3-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrrolidine ring and various substituents, makes it a subject of interest for biological activity studies. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 392.45 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in its reactivity and stability during synthesis and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C20H28N2O6 |

| Molecular Weight | 392.45 g/mol |

| CAS Number | 1311254-40-6 |

| Structure | Structure |

Mechanisms of Biological Activity

The biological activity of this compound is attributed to its interactions with various molecular targets, including enzymes and receptors. Research indicates that it may modulate enzymatic activity through inhibition or activation mechanisms, potentially affecting metabolic pathways relevant to disease processes.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thus altering the physiological effects.

- Receptor Binding: It could bind to certain receptors, influencing cellular signaling pathways.

- Protein Conformation Alteration: The structural modifications imparted by the compound can change the conformation of target proteins, impacting their function.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antiviral Activity: Preliminary studies suggest that this compound exhibits antiviral properties by inhibiting viral replication through interference with viral enzymes.

- Antioxidant Properties: Research has indicated that compounds with similar structures demonstrate significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

- Potential in Drug Development: The unique structural characteristics make this compound a valuable scaffold in drug discovery, particularly for developing new therapeutics targeting specific diseases .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound differs from structurally similar compounds:

| Compound Name | Unique Features |

|---|---|

| (2S,4S)-4-(methoxymethyl)-1-tert-butoxycarbonylpyrrolidine-2-carboxylic acid | Different substituents affecting reactivity |

| (2S,5S)-1-[n-(methoxycarbonyl)-l-valyl]-5-methylpyrrolidin-2-carboxylic acid | Valine moiety introduces different biological interactions |

| 4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid | Lacks tert-butoxycarbonyl group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.